4-Methyl-3-nitropicolinonitrile
Description
4-Methyl-3-nitropicolinonitrile is a nitropyridinecarbonitrile derivative featuring a methyl group at the 4-position and a nitro group at the 3-position of the pyridine ring. The molecular formula is hypothesized to be C₇H₅N₃O₂ (molecular weight ~163.13 g/mol), mirroring its isomers but differing in substituent placement. This compound likely serves as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the nitrile and nitro groups for further functionalization .
Properties
IUPAC Name |
4-methyl-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-3-9-6(4-8)7(5)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEKTOZYMJTMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropicolinonitrile typically involves nitration and subsequent reactionsThe reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, followed by the use of cyanide sources for the nitrile group introduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity aligns with general nitrile behavior observed in pyridine derivatives .
Key mechanistic steps:
-
Acidic pathway : Protonation enhances nitrile electrophilicity, enabling nucleophilic water attack.
-
Basic pathway : Direct hydroxide addition generates an imidic acid intermediate before tautomerization .
Nucleophilic Aromatic Substitution
The nitro group directs electrophilic and nucleophilic attacks to specific ring positions, while the nitrile influences electronic distribution :
Electronic Effects :
-
Nitro group (-NO<sub>2</sub>) directs substitution to meta positions (C-5 and C-6) .
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Methyl group (+I effect) slightly activates ortho/para positions but is overshadowed by nitro's deactivation.
Cyclization Reactions
Controlled bromination enables heterocycle formation through intramolecular cyclization :
Example pathway :
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Bromination at C-5 generates 5-bromo derivative.
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Treatment with NaSMe in DMF facilitates thiolate attack, forming a thioether intermediate.
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Acid-mediated cyclization yields isothiazolo[4,3-b]pyridine derivatives .
| Starting Material | Cyclization Product | Key Reagents | Yield |
|---|---|---|---|
| 5-Bromo-4-methyl-3-nitropicolinonitrile | 7-Methylisothiazolo[4,3-b]pyridine-3-carbonitrile | NaSMe, HCl/EtOH | 66% |
a) Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group to an amine while preserving the nitrile :
-
Conditions : H
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Methyl-3-nitropicolinonitrile has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to an amine, facilitating the formation of biologically active molecules. For instance, it has been involved in synthesizing isothiazolo[4,3-b]pyridine derivatives, which are known inhibitors of cyclin G-associated kinase, a target in cancer therapy .
Agricultural Chemistry
The compound's derivatives have applications in agricultural chemistry as potential agrochemicals. Research indicates that certain nitropyridine derivatives exhibit herbicidal activity, making them candidates for developing new herbicides .
Analytical Chemistry
Due to its unique chemical structure, this compound is also employed as a reagent in analytical chemistry for detecting various analytes. Its ability to form complexes with metal ions can be exploited in spectrophotometric analyses .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the successful synthesis of a series of bioactive compounds derived from this compound. The research focused on optimizing reaction conditions to enhance yield and purity. The synthesized compounds showed promising activity against specific cancer cell lines, indicating their potential use in oncology .
Case Study 2: Development of Herbicides
In another case study, researchers explored the herbicidal properties of a derivative of this compound. The compound was tested against common weeds in agricultural settings, showing effective control over weed growth with minimal phytotoxicity to crops. This research supports its application in developing environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitropicolinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 4-Methyl-3-nitropicolinonitrile with three structurally related compounds:
Key Observations:
- Substituent Position Effects: The methyl group at position 4 (vs. For instance, steric hindrance at position 4 may reduce nucleophilic substitution rates compared to the 5-Methyl isomer.
- Functional Group Variations: The amino group in 6-Amino-5-nitropicolinonitrile introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to nitro- and methyl-substituted analogs .
- Aromatic vs. Heteroaromatic Systems : 2-(4-Methyl-3-nitrophenyl)acetonitrile features a benzene ring, offering greater stability but reduced ring strain compared to pyridine-based nitriles .
Physicochemical Properties
While experimental data for this compound are scarce, inferences can be drawn:
- Solubility: Likely low water solubility due to the nitrile and nitro groups, similar to 5-Methyl-3-nitropicolinonitrile (sparingly soluble in water, soluble in DMSO) .
- Stability : Nitro groups at position 3 may confer thermal stability, but photodegradation risks (common in nitroaromatics) require storage in dark, cool conditions.
Biological Activity
4-Methyl-3-nitropicolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Chemical Structure and Properties
This compound is a nitropyridine derivative characterized by the presence of a nitro group and a nitrile group attached to a pyridine ring. Its chemical formula is . The structural representation can be summarized as follows:
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Nitro Group : A functional group (-NO2) that often enhances biological activity.
- Nitrile Group : A functional group (-C≡N) that can influence the compound's reactivity and solubility.
Synthesis
The synthesis of this compound typically involves the nitration of 4-methylpyridine followed by subsequent reactions to introduce the nitrile group. Various methods have been reported, including:
- Nitration : Using dinitrogen pentoxide (N2O5) in an organic solvent.
- Nucleophilic Substitution : Following the formation of nitropyridine, nucleophilic substitution can introduce the nitrile functionality.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. For instance, studies have indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the nitro group may allow for interaction with key enzymes involved in cellular processes.
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-3-nitropicolinonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nitration and cyanation steps starting from methylpicolinone derivatives. For example, intermediates like 4-chloro-N-methylpicolinamide (analogous to intermediates in related nitropicolinonitrile syntheses) can undergo nucleophilic aromatic substitution with nitrophenol derivatives under reflux in chlorobenzene. Post-reaction work-up includes washing with saturated K₂CO₃ to remove acidic byproducts, followed by recrystallization in ethanol to isolate the product . Key intermediates may include halogenated precursors and nitro-aromatic intermediates, which require careful characterization via NMR and LC-MS to confirm regioselectivity.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the substitution pattern of the nitrile and nitro groups. Compare chemical shifts to analogous compounds (e.g., 3-nitropicolinonitrile derivatives).
- LC-MS/HPLC : Use deuterated methanol or acetonitrile-based mobile phases with C18 columns for purity analysis. Reference standards (e.g., 3-Methyl-4-nitrophenol derivatives) can aid retention time calibration .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Inhalation/Exposure : Use fume hoods for synthesis and handling. If inhaled, move to fresh air immediately and seek medical attention if symptoms persist .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for structurally similar nitroaromatics .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like reaction time (e.g., 24–48 hours), temperature (80–120°C), and stoichiometric ratios of precursors. Use response surface methodology to identify optimal conditions.
- Byproduct Mitigation : Monitor reaction progress via TLC or in-situ IR. If byproducts arise (e.g., di-nitrated species), adjust nitrating agent concentration or use directing groups to enhance regioselectivity.
- Purification : Employ gradient recrystallization or preparative HPLC with methanol/water gradients to isolate high-purity product .
Q. What strategies are effective in resolving contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation if NMR data is ambiguous).
- Mechanistic Analysis : Investigate potential side reactions (e.g., over-nitration or hydrolysis of the nitrile group) using LC-MS/MS to characterize byproducts.
- Reaction Quenching Studies : Analyze aliquots at intermediate timepoints to trace byproduct formation pathways .
Q. How does the nitro group’s position in picolinonitrile derivatives influence their stability under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via HPLC every 7 days.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Nitro groups in meta positions (e.g., 3-nitro) may reduce thermal stability compared to para analogs due to steric strain.
- Light Sensitivity : Conduct UV-visible spectroscopy under UV exposure to assess photodegradation rates. Use amber vials for long-term storage .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and compare melting points with literature values. Use DSC for precise melting range determination.
- Spectral Reproducibility : Ensure consistent solvent (e.g., deuterated DMSO for NMR) and instrument calibration. Cross-reference with databases like SciFinder or Reaxys for consensus data.
- Isomeric Contamination : Check for positional isomers (e.g., 5-nitro vs. 3-nitro) via NOESY NMR or 2D-COSY to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
